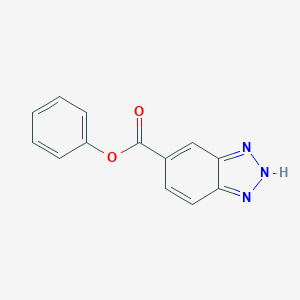![molecular formula C19H14ClF3N4O2 B274072 4-chloro-N-[(E)-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)ethylidene]amino]benzamide](/img/structure/B274072.png)
4-chloro-N-[(E)-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)ethylidene]amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N’-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethylidene]benzohydrazide is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group, a pyrazolone ring, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethylidene]benzohydrazide typically involves multiple steps:
Formation of the Pyrazolone Ring: The initial step involves the synthesis of the pyrazolone ring. This can be achieved by the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form 3-methyl-1-phenyl-2-pyrazolin-5-one.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent such as trifluoromethyl iodide.
Formation of the Benzohydrazide Moiety: The benzohydrazide moiety is synthesized by reacting 4-chlorobenzoyl chloride with hydrazine hydrate.
Condensation Reaction: Finally, the condensation of the trifluoromethylated pyrazolone with the benzohydrazide under reflux conditions in the presence of a suitable solvent such as ethanol yields the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the compound, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies can focus on modifying the structure to enhance these activities.
Medicine
In medicinal chemistry, the compound’s potential as a pharmacophore can be explored. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of specialty chemicals, including agrochemicals and dyes. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 4-chloro-N’-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethylidene]benzohydrazide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing its lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N’-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethylidene]benzohydrazide: shares similarities with other trifluoromethylated pyrazolones and benzohydrazides.
Trifluoromethylated Pyrazolones: These compounds often exhibit enhanced biological activity due to the presence of the trifluoromethyl group.
Benzohydrazides: Known for their versatility in forming various derivatives with potential biological activities.
Uniqueness
The uniqueness of 4-chloro-N’-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethylidene]benzohydrazide lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both a trifluoromethyl group and a pyrazolone ring within the same molecule is relatively rare, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H14ClF3N4O2 |
|---|---|
Molecular Weight |
422.8 g/mol |
IUPAC Name |
4-chloro-N-[(E)-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)ethylidene]amino]benzamide |
InChI |
InChI=1S/C19H14ClF3N4O2/c1-11-15(18(29)27(26-11)14-5-3-2-4-6-14)16(19(21,22)23)24-25-17(28)12-7-9-13(20)10-8-12/h2-10,15H,1H3,(H,25,28)/b24-16+ |
InChI Key |
QPRFPNXSPLHEGF-LFVJCYFKSA-N |
SMILES |
CC1=NN(C(=O)C1C(=NNC(=O)C2=CC=C(C=C2)Cl)C(F)(F)F)C3=CC=CC=C3 |
Isomeric SMILES |
CC1=NN(C(=O)C1/C(=N\NC(=O)C2=CC=C(C=C2)Cl)/C(F)(F)F)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=O)C1C(=NNC(=O)C2=CC=C(C=C2)Cl)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Benzotriazole, 1-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]-](/img/structure/B273989.png)

![1-[(4-bromo-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273997.png)

![2-benzyl-1-[(2,5-dichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B273999.png)
![3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B274007.png)



![Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate](/img/structure/B274014.png)
![2-[(4-ISOPROPYLANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B274015.png)
![(6-Bromoimidazo[1,2-a]pyridin-2-yl)(methoxyimino)acetic acid](/img/structure/B274026.png)

![2-{4-nitrophenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274030.png)
